REACTION_CXSMILES
|
COCN[C:5]([C:7]1[C:12]([F:13])=[CH:11][C:10]([Br:14])=[CH:9][N:8]=1)=[O:6].CC(C[AlH]CC(C)C)C>C1COCC1>[F:13][C:12]1[C:7]([CH:5]=[O:6])=[N:8][CH:9]=[C:10]([Br:14])[CH:11]=1
|
Name
|
3-fluoro-5-bromopyridine carboxylic acid methoxymethylamide
|
Quantity
|
630 mg
|
Type
|
reactant
|
Smiles
|
COCNC(=O)C1=NC=C(C=C1F)Br
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at −50° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below −50° C
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to −10° C. over 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the dropwise addition of water (5 mL)
|
Type
|
CUSTOM
|
Details
|
the THF was removed in vacuo
|
Type
|
ADDITION
|
Details
|
a dilute solution of Rochelle's salt was added
|
Type
|
EXTRACTION
|
Details
|
The aqueous was extracted with EtOAc (×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (gradient: 10%-90% EtOAc in petroleum ether 40-60c)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC=C(C1)Br)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |